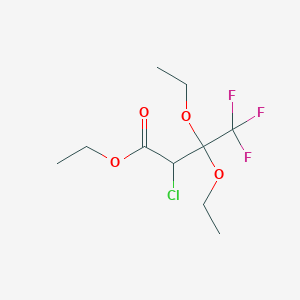
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester is a complex organic compound with the molecular formula C9H14ClF3O4. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro substituent, and two ethoxy groups. It is used in various scientific research fields due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester typically involves the reaction of 2-chloro-3,3-diethoxypropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
化学反应分析
Types of Reactions
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like ammonia or sodium thiolate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid and ethanol.
Substitution: 2-Amino-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester or 2-Thio-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester.
Reduction: 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanol.
科学研究应用
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers.
作用机制
The mechanism of action of 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and ethoxy groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-3,3-diethoxypropanoic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3,3-Diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester:
2-Chloro-4,4,4-trifluoro-butanoic acid ethyl ester: Lacks the ethoxy groups, altering its solubility and interaction with biological targets.
Uniqueness
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester is unique due to the combination of its trifluoromethyl, chloro, and ethoxy groups. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for various research and industrial applications.
属性
IUPAC Name |
ethyl 2-chloro-3,3-diethoxy-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF3O4/c1-4-16-8(15)7(11)9(17-5-2,18-6-3)10(12,13)14/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCHVSDQYQZDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(F)(F)F)(OCC)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Calix[6]hydroquinone](/img/structure/B6360106.png)
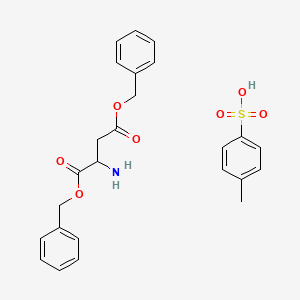
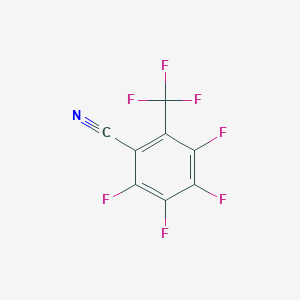
![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide](/img/structure/B6360124.png)
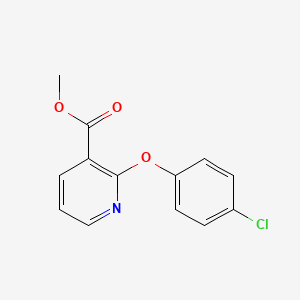
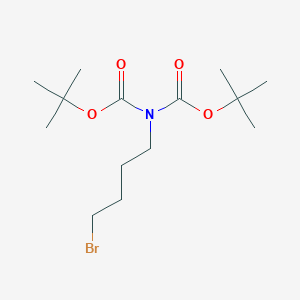
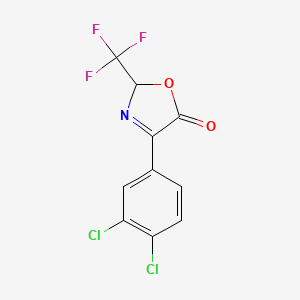
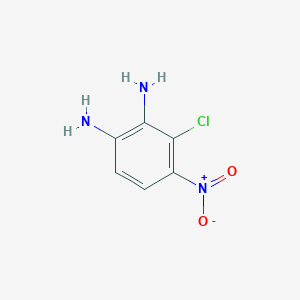

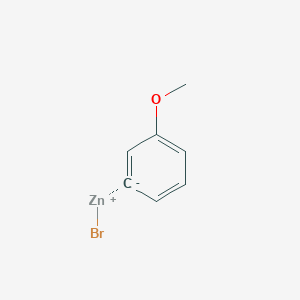
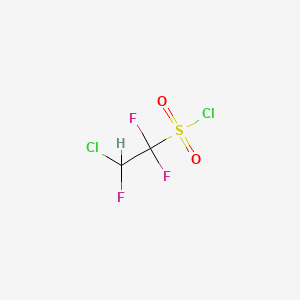
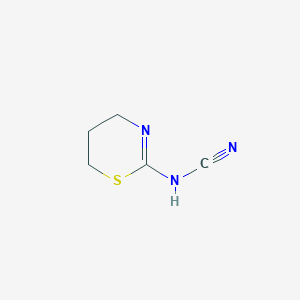
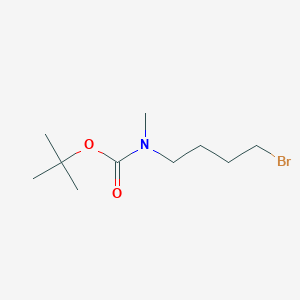
![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)
